molecular formula C14H12Br2O B1275512 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene CAS No. 84379-34-0

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene

Cat. No. B1275512
CAS RN: 84379-34-0
M. Wt: 356.05 g/mol
InChI Key: CIBIBYVZYXAERC-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-1,3-dibromo-5-methylbenzene” is likely an aromatic compound due to the presence of a benzene ring. The “benzyloxy” group suggests the presence of an ether linkage to a benzyl group, and the “dibromo” indicates the presence of two bromine atoms. The “5-methyl” denotes a methyl group attached to the fifth carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-1,3-dibromo-5-methylbenzene” would likely show a benzene ring substituted with a benzyloxy group, two bromine atoms, and a methyl group .


Chemical Reactions Analysis

Benzyloxy compounds are known to undergo a variety of reactions. For example, they can participate in copper-catalyzed azide-alkyne cycloaddition reactions . They can also undergo oxidation and reduction reactions .

Scientific Research Applications

UV-Induced Benzyloxy Rotamerization

  • Application Summary: This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .
  • Method of Application: The study involves the use of UV light to induce conformational changes in the benzyloxy fragment of a matrix-isolated compound .
  • Results: The study provides new insights into the behavior of benzyloxy fragments under UV light .

properties

IUPAC Name

1,3-dibromo-5-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIBYVZYXAERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene

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